molecular formula C7H16O3 B162616 1,1,3-Trimethoxybutane CAS No. 10138-89-3

1,1,3-Trimethoxybutane

Cat. No. B162616
CAS RN: 10138-89-3
M. Wt: 148.2 g/mol
InChI Key: OMAKZNALRADTRX-UHFFFAOYSA-N
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Description

1,1,3-Trimethoxybutane, also known as Butyraldehyde, 3-methoxy-, dimethyl acetal, is a chemical compound with the molecular formula C7H16O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,1,3-Trimethoxybutane consists of 7 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure is InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

1,1,3-Trimethoxybutane has a molecular weight of 148.20 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 148.109944368 g/mol . The topological polar surface area is 27.7 Ų .

Scientific Research Applications

Chemical Synthesis and Reactions

1,1,3-Trimethoxybutane has been explored in various chemical synthesis processes. For instance, its pyrolysis over synthetic barium silicate yields 1-alkoxy-1,3-butadienes, significant in synthetic chemistry (Farmilo & Nicholls, 1950). Another study focused on the Lewis acid-mediated cycloaddition involving 1,1,3-Trimethoxybutane derivatives, leading to anti-Markovnikov stereoselective cycloaddition, which is crucial in organic chemistry (Moraleda, Galy, Brémond, & Santelli, 2014).

Catalysis and Industrial Applications

In the field of catalysis, 1,1,3-Trimethoxybutane has been used to study the alkylation of isobutane with 2-butene, employing composite ionic liquid catalysts. This process is significant for improving alkylate quality in industrial applications (Liu, Hu, Xu, & Su, 2008). Additionally, its derivatives have been involved in the synthesis of polymers with carboxy end groups, contributing to advancements in polymer chemistry (Hirao, Nagahama, Ishizone, & Nakahama, 1993).

Fuel and Energy Research

Trimethylpentane, a compound closely related to 1,1,3-Trimethoxybutane, has been studied for its potential as a gasoline octane booster. The understanding of its ignition properties at engine-relevant conditions is crucial for evaluating its effectiveness as a fuel additive (Atef, Issayev, Mohamed, Najjar, Wang, Wang, Farooq, & Sarathy, 2019).

Bioactive Compound Synthesis

1,1,3-Trimethoxybutane and its derivatives have been utilized in the synthesis of bioactive compounds. For example, triorganotin(IV) derivatives of sodium deoxycholate were synthesized using its derivatives, showing promising antimicrobial and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).

Pheromone Synthesis

In entomology, derivatives of 1,1,3-Trimethoxybutane have been synthesized for the study of insect pheromones. The synthesis of specific isomers has been instrumental in identifying pheromones produced by certain moth species (Marukawa & Mori, 2002).

Safety And Hazards

Safety measures for handling 1,1,3-Trimethoxybutane include using personal protective equipment, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and removing all sources of ignition . It is also advised to avoid contact with skin and eyes .

properties

IUPAC Name

1,1,3-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKZNALRADTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864225
Record name 1,1,3-Trimethoxybutane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trimethoxybutane

CAS RN

10138-89-3
Record name 1,1,3-Trimethoxybutane
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Record name 1,1,3-Trimethoxybutane
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Record name 3-Methoxybutyraldehyde dimethyl acetal
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Record name 1,1,3-Trimethoxybutane
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Record name 3-Methoxybutyraldehyde dimethyl acetal
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Record name 1,1,3-TRIMETHOXYBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
CG Farmilo, RVV Nicholls - Canadian Journal of Research, 1950 - cdnsciencepub.com
The acetals, 1,1,3-trimethoxybutane, 1,1,3-triethoxybutane, and 1,1,3-tri-n-propoxybutane have been pyrolyzed by passage over a synthetic barium silicate at various temperatures. The …
Number of citations: 7 cdnsciencepub.com
L Marion, CG Farmilo - Canadian Journal of Research, 1947 - cdnsciencepub.com
Note on the Preparation of 1-Methoxy-1,3-butadiene Page 1 Note on the Preparation of 1-Methox5'-tr,3-butadienel Recently a method has been described by lleier (2) for the …
Number of citations: 3 cdnsciencepub.com
DG Kubler - The Journal of Organic Chemistry, 1962 - ACS Publications
Methanol adds 1, 4 to1-methoxy-l, 3-butadiene in the presence of acid catalysts. Theproduct, 1, l-dimethoxy-2-butene, also adds 1, 4 to 1-methoxy-l, 3-butadiene with sulfuric acid as a …
Number of citations: 5 pubs.acs.org
RI Hoaglin, DH Hirsh - Journal of the American Chemical Society, 1949 - ACS Publications
Three 3-ketohydrophenanthrenes andtwo 2'-ketohydro- 1, 2-cyclopentenonaphthalenes were synthesized by methods involving the Reformatsky and Dieckmann reactions. 15 …
Number of citations: 102 pubs.acs.org
BK Callihan, DS Ballantine - Journal of Chromatography A, 2000 - Elsevier
Quantitative descriptors of solubility properties are useful in the investigation of a wide variety of chemical and biological phenomena. Several solutes which may be useful in such …
Number of citations: 23 www.sciencedirect.com
RC Cookson, NR Rogers - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Condensation of hexa-1,5-dien-3-ol (Ia) with 1,1,3-triethoxy-2-methylbutane, catalysed by o-nitrobenzoic acid, proceeds with elimination of three moles of ethanol to form an …
Number of citations: 2 pubs.rsc.org
JM Bell, RD Garrett, VA Jones… - The Journal of Organic …, 1967 - ACS Publications
Hydrogenation of¿ rans-1-methoxy-l, 3-butadiene over Adams catalyst gives all possible intermediate butenyl methyl ethers, but the predominant product for the addition of 1 mole of …
Number of citations: 8 pubs.acs.org
F Zaragoza, V Heinze - Tetrahedron letters, 2011 - Elsevier
Arenediazonium tetrafluoroborates react with crotonaldehyde (2-butenal) in methanol in the presence of catalytic amounts of Pd(OAc) 2 to yield mainly 4,4-dimethoxy-1-butenylarenes. …
Number of citations: 3 www.sciencedirect.com
RC Cookson, NR Rogers - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
The reaction of hexa-1,5-dien-3-ols with 2-methyl-1,1,3-triethoxybutane gives unsaturated aldehydes by a Claisen rearrangement which undergo two Cope rearrangements to give 2,5,9…
Number of citations: 3 pubs.rsc.org
RA Grieger, C Chaudoir, CA Eckert - Industrial & Engineering …, 1971 - ACS Publications
A technique has been developed for the rapid and accurate measurement of partial molal volumes of both liquids and solids in dilute solution, using an injection dilatometer. Results are …
Number of citations: 8 pubs.acs.org

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